molecular formula C17H13N2O7P B167587 NAPHTHOL AS-BS PHOSPHATE CAS No. 10019-03-1

NAPHTHOL AS-BS PHOSPHATE

Cat. No.: B167587
CAS No.: 10019-03-1
M. Wt: 388.27 g/mol
InChI Key: JELNBKZALJBEFQ-UHFFFAOYSA-N
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Description

NAPHTHOL AS-BS PHOSPHATE is a complex organic compound that belongs to the class of naphthalenecarboxamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of nitrophenyl and phosphonooxy groups in its structure suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHOL AS-BS PHOSPHATE typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, nitrophenyl compounds, and phosphonooxy reagents. Common synthetic routes may involve:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Amidation: Formation of the carboxamide bond.

    Phosphorylation: Addition of the phosphonooxy group.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures and pressures are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

NAPHTHOL AS-BS PHOSPHATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium catalysts, and other specific organic reagents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Histochemical Applications

Naphthol AS-BS phosphate is extensively used in histochemistry for the demonstration of acid phosphatases in tissues. This compound can provide clear visualization of enzyme activity, which is crucial for understanding various biological processes.

Case Study: Acid Phosphatase Activity

A study published in the Journal of the National Cancer Institute demonstrated the efficacy of this compound in staining frozen-dried tissues to visualize acid phosphatase activity. The results indicated that this substrate produced reliable staining patterns, facilitating the identification of enzyme localization within tissue samples .

Tissue Type Staining Intensity Notes
Frozen-dried tissuesHighBest results achieved with this preparation method
Paraffin-embedded tissuesModerateRequires careful handling to preserve enzyme activity

Enzyme Activity Studies

The compound is also employed in studies focusing on enzyme kinetics and mechanisms. It serves as a substrate in assays designed to measure the activity of phosphatases, which are critical in numerous biological pathways.

Example: Tartrate-Resistant Acid Phosphatase (TRAP)

In a study investigating TRAP activity, this compound was used to assess enzyme kinetics. The findings revealed that TRAP could effectively hydrolyze this compound, leading to a measurable increase in color intensity correlating with enzyme concentration .

Enzyme Substrate Reaction Type Result
TRAPThis compoundHydrolysisColorimetric increase proportional to enzyme concentration

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting phosphatase activity in various samples, including clinical specimens. Its ability to produce distinct color changes upon enzymatic action makes it valuable for diagnostic purposes.

Application: Clinical Diagnostics

The compound has been applied in clinical settings to evaluate phosphatase levels in patient samples, aiding in the diagnosis of diseases associated with altered enzyme activities. For example, elevated levels of acid phosphatase can indicate certain cancers or bone disorders .

Toxicological Studies

Recent research has explored the cytotoxic effects of naphthol derivatives, including 1-naphthol and 2-naphthol, which are related compounds. These studies have implications for understanding the safety and biological effects of naphthol-based compounds in pharmaceuticals and environmental contexts.

Findings from Cytotoxicity Studies

A study assessing the cytotoxicity of naphthol derivatives found that 2-naphthol exhibited significant toxicity towards pancreatic cancer cells (BxPC3), highlighting the potential risks associated with these compounds . This underscores the importance of evaluating naphthol derivatives not only for their beneficial applications but also for their safety profiles.

Mechanism of Action

The mechanism of action of NAPHTHOL AS-BS PHOSPHATE involves its interaction with specific molecular targets. The nitrophenyl and phosphonooxy groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalenecarboxamides with different substituents. Examples include:

  • N-(3-Nitrophenyl)-naphthalene-2-carboxamide
  • N-(3-Aminophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Uniqueness

The presence of both nitrophenyl and phosphonooxy groups in NAPHTHOL AS-BS PHOSPHATE makes it unique compared to other naphthalenecarboxamides

Biological Activity

Naphthol AS-BS phosphate is a chemical compound known for its diverse biological activities, particularly in enzymatic reactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₈H₁₅N₂O₅P
  • Molecular Weight : 364.30 g/mol
  • CAS Number : 91-92-9

This compound is primarily utilized as a substrate for various phosphatases, notably in histochemical assays. Its structure allows it to interact effectively with enzyme active sites, facilitating the study of enzyme kinetics and mechanisms.

Enzymatic Activity

This compound serves as a substrate for both acid and alkaline phosphatases. The compound undergoes hydrolysis, producing naphthol and inorganic phosphate, which can be quantified spectrophotometrically. This property is exploited in various biochemical assays to measure enzyme activity.

Table 1: Enzymatic Activity of this compound

Enzyme TypeSubstrate UsedReaction ProductsReference
Acid PhosphataseThis compoundNaphthol + Phosphate
Alkaline PhosphataseThis compoundNaphthol + Phosphate

Cancer Research

Recent studies have explored the potential of naphthol derivatives, including this compound, in cancer therapy. The compound has shown promise in inhibiting specific transcription factors associated with tumor growth. For instance, a related compound, Naphthol AS-E phosphate, was found to disrupt the interaction between the c-Myb transcription factor and its coactivator p300, leading to reduced expression of Myb target genes and promoting apoptosis in leukemia cell lines .

Case Study: Inhibition of c-Myb Activity

In vitro studies demonstrated that Naphthol AS-E phosphate could effectively inhibit c-Myb activity by disrupting its interaction with p300. This inhibition was linked to myeloid differentiation and apoptosis in human leukemia cells, suggesting that similar naphthol compounds could be developed as targeted therapies for hematological malignancies .

Naphthol compounds exhibit interesting photochemical behavior that can be leveraged in biological systems. Upon excitation, these compounds can undergo Förster resonance energy transfer (FRET), which has implications for drug delivery and imaging in biological contexts . The ability to intercalate with DNA also positions naphthol derivatives as potential candidates for anticancer agents.

PropertyObservationReference
FRET EfficiencyLow quantum yields (Φ_F ≈ 10^-2)
DNA IntercalationModerate association constants with ct-DNA

Properties

IUPAC Name

[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N2O7P/c20-17(18-13-6-3-7-14(10-13)19(21)22)15-8-11-4-1-2-5-12(11)9-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNBKZALJBEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40142998
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID40142998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10019-03-1
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10019-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40142998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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